(S)-Methyl piperidine-3-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl (3S)-piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-3-2-4-8-5-6;/h6,8H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZKNAQDKIGGZ-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720996 | |
| Record name | Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164323-84-6 | |
| Record name | Methyl (3S)-piperidine-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl (3S)-piperidine-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Conditions
The hydrolysis of 3-piperidine formamides in concentrated hydrochloric acid serves as a foundational method for synthesizing (S)-piperidine-3-carboxylic acid hydrochloride, a precursor to the target compound. This one-pot process achieves simultaneous hydrolysis of the formamide group and chiral resolution, eliminating the need for external resolving agents. The reaction proceeds under reflux at 60–65°C for 3 hours, with concentrated HCl (28–35% w/w) acting as both the acid catalyst and resolving medium.
Key Parameters:
Purification and Yield Optimization
Post-hydrolysis, the crude (S)-piperidine-3-carboxylic acid hydrochloride undergoes purification via methanol-assisted recrystallization. Industrial-scale protocols employ continuous filtration systems to achieve yields exceeding 85%.
Example Protocol (Embodiment 2 from):
| Parameter | Value |
|---|---|
| Starting material | 500 g 3-piperidine formamide hydrochloride (75.1% S) |
| HCl volume | 2000 mL (35% w/w) |
| Reaction temperature | 60–65°C |
| Reaction time | 3 hours |
| Final product mass | 250 g |
| Enantiomeric excess | 99.6% ee |
Reductive Amination for Stereoselective Ester Synthesis
Adapting Reductive Amination Protocols
While reductive amination is traditionally employed for amine synthesis, modified protocols enable the stereoselective formation of piperidine esters. A study utilizing sodium triacetoxyborohydride (STAB) as the reducing agent demonstrated the coupling of chiral amines with ketones to generate piperidine derivatives. For (S)-methyl piperidine-3-carboxylate hydrochloride, this approach involves reacting (S)-piperidine-3-carbaldehyde with methyl glycinate under STAB-mediated conditions.
Critical Considerations:
Case Study: STAB-Mediated Synthesis
A scaled-down adaptation of yielded the following results:
| Parameter | Value |
|---|---|
| Starting aldehyde | (S)-piperidine-3-carbaldehyde (90% ee) |
| Amine | Methyl glycinate |
| Reaction time | 12 hours |
| Isolated yield | 68% |
| Final ee | 88% |
Direct Esterification of (S)-Piperidine-3-Carboxylic Acid
Acid-Catalyzed Esterification
The carboxylic acid precursor undergoes Fischer esterification with methanol in the presence of sulfuric acid (H₂SO₄). This method, while straightforward, requires stringent control of reaction conditions to preserve stereochemical integrity.
Protocol Overview:
-
Reaction setup : (S)-piperidine-3-carboxylic acid (1 equiv), methanol (10 equiv), H₂SO₄ (0.1 equiv).
-
Conditions : Reflux at 65°C for 8 hours.
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Workup : Neutralization with NaHCO₃, extraction with ethyl acetate.
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Hydrochloride formation : Treatment with HCl gas in diethyl ether.
Yield and Purity Data
| Parameter | Value |
|---|---|
| Starting acid mass | 100 g |
| Methanol volume | 500 mL |
| H₂SO₄ concentration | 95% |
| Ester yield | 78% |
| Hydrochloride purity | 99.2% (HPLC) |
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Modern facilities employ tubular reactors for the hydrolysis and esterification steps, achieving throughputs of 50–100 kg/day. Key advantages include:
Cost-Benefit Analysis
| Method | Cost per kg (USD) | ee (%) | Scalability |
|---|---|---|---|
| Formamide hydrolysis | 220 | 99.6 | High |
| Reductive amination | 450 | 88 | Moderate |
| Direct esterification | 180 | 99.2 | High |
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl piperidine-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of piperidine-3-carboxylic acid.
Reduction: Formation of piperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
(S)-Methyl piperidine-3-carboxylate hydrochloride has diverse applications across multiple scientific domains:
Chemistry
- Building Block for Synthesis : Serves as a precursor in the synthesis of complex organic molecules.
Biology
- Investigated Biological Activity : Studies focus on its interactions with biomolecules and potential therapeutic effects.
Medicine
- Drug Development : Explored for its role as a precursor in the synthesis of pharmaceutical compounds. It has shown potential in modulating neurotransmitter systems, indicating possible applications in treating neurological disorders.
Industry
- Production of Fine Chemicals : Utilized in the manufacture of various fine chemicals and pharmaceuticals.
Research indicates that this compound exhibits notable biological activities:
- Neurotransmitter Interaction : Potential effects on neurotransmitter systems suggest applications in neuropharmacology.
Data Table: Summary of Applications
| Application Area | Description | Example Studies |
|---|---|---|
| Chemistry | Building block for complex molecules | Synthesis of derivatives |
| Biology | Interaction with biomolecules | Studies on enzymatic inhibition |
| Medicine | Precursor for drug development | Investigations into therapeutic properties |
| Industry | Production of fine chemicals | Use in pharmaceutical manufacturing |
Case Studies
- Neuropharmacology Research :
-
Cancer Therapy Exploration :
- Investigations into its inhibitory effects on indoleamine 2,3-dioxygenase 1 have suggested implications for cancer immunotherapy.
- Synthetic Methodology Advances :
Mechanism of Action
The mechanism of action of (S)-Methyl piperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomers
- (R)-Methyl Piperidine-3-Carboxylate Hydrochloride (CAS: 1255651-12-7): Shares identical molecular formula (C₇H₁₄ClNO₂) and functional groups but differs in stereochemistry. Exhibits divergent biological activity; for example, in enzyme inhibition assays, the (S)-enantiomer showed 20% higher binding affinity to soluble epoxide hydrolase (sEH) compared to the (R)-form in preclinical studies . Synthesized via chiral resolution of racemic mixtures using tartaric acid derivatives .
Ester Variants
Ethyl Piperidine-3-Carboxylate Hydrochloride (CAS: EN300-188170):
Benzyl Piperidine-3-Carboxylate (CAS: 97231-90-8):
Substituted Piperidine Derivatives
Methyl 3-(Piperidin-4-yl)Benzoate Hydrochloride (CAS: 726185-54-2):
Comparative Data Table
Biological Activity
(S)-Methyl piperidine-3-carboxylate hydrochloride, a derivative of piperidine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Chemical Structure : this compound has the molecular formula C7H14ClNO2 and a CAS number of 164323-84-6.
- Physical Properties : It is characterized by its hydrochloride salt form, which enhances its solubility and bioavailability.
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. Notably:
- GABA Transport Inhibition : Research indicates that derivatives of piperidine, including (S)-Methyl piperidine-3-carboxylate, can inhibit the GABA transporter mGAT4, leading to increased levels of GABA in the synaptic cleft. This mechanism is crucial for developing treatments for neurological disorders such as epilepsy and anxiety disorders .
- Potential Anticancer Activity : Some studies have suggested that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain piperidine-based compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .
Biological Activity Overview
Case Studies and Research Findings
- GABA Transporter Studies :
- Anticancer Research :
-
Neuropharmacological Applications :
- Recent reviews have highlighted the potential of piperidine derivatives in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
